5-hydroxybisphenol A
Overview
Description
5-Hydroxybisphenol A is a chemical compound classified as a bisphenol. It is characterized by the presence of hydroxy functions at the 3, 4, and 4’ positions, and gem-dimethyl groups on the methylene bridge. The molecular formula of this compound is C15H16O3, and it has a molecular mass of 244.28574 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxybisphenol A typically involves the reaction of phenol with acetone in the presence of a catalyst. The reaction conditions often include the use of a homogeneous catalyst and controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar process, but on a larger scale. The use of continuous flow setups and green solvents is emphasized to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxybisphenol A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated products.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: Substitution reactions can occur at the hydroxy groups, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted products depending on the reagents used .
Scientific Research Applications
5-Hydroxybisphenol A has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: The compound is studied for its potential effects on biological systems, particularly its estrogenic activity.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of polycarbonate plastics and epoxy resins, which have applications in various industries
Mechanism of Action
The mechanism of action of 5-Hydroxybisphenol A involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can lead to the activation of estrogen-responsive genes and subsequent biological effects. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Bisphenol A: Shares structural similarities but lacks the additional hydroxy group at the 5 position.
Bisphenol S: Another bisphenol derivative with different substituents on the aromatic rings.
Bisphenol F: Similar structure but with variations in the substituents on the methylene bridge
Uniqueness: 5-Hydroxybisphenol A is unique due to the presence of the hydroxy group at the 5 position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-15(2,10-3-6-12(16)7-4-10)11-5-8-13(17)14(18)9-11/h3-9,16-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFAMQHMUSBLBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349640 | |
Record name | 5-Hydroxybisphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79371-66-7 | |
Record name | 4-[1-(4-Hydroxyphenyl)-1-methylethyl]-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79371-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxybisphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-hydroxybisphenol A in the context of BPA metabolism and estrogenicity?
A1: The study [] identified this compound [2-(4,5-dihydroxyphenyl)-2-(4-hydroxyphenyl)propane] as a metabolite of BPA generated during incubation with human and rat liver microsomes in the presence of NADPH. While this compound exhibited 10-fold lower estrogenic activity compared to BPA in the yeast estrogenicity assay, the study found insufficient turnover to significantly impact BPA's overall estrogenic activity. This suggests that while this compound might possess weaker estrogenic properties, its formation might not be a major factor mitigating BPA's estrogenic effects in vivo.
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